molecular formula C20H18FNO3 B4061654 5-((3,5-Dimethylphenoxy)methyl)-N-(2-fluorophenyl)furan-2-carboxamide

5-((3,5-Dimethylphenoxy)methyl)-N-(2-fluorophenyl)furan-2-carboxamide

Cat. No.: B4061654
M. Wt: 339.4 g/mol
InChI Key: FCKDJEKJHDDQSI-UHFFFAOYSA-N
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Description

5-((3,5-Dimethylphenoxy)methyl)-N-(2-fluorophenyl)furan-2-carboxamide is a furan-2-carboxamide derivative featuring a 3,5-dimethylphenoxymethyl substituent at the 5-position of the furan ring and a 2-fluorophenyl group attached to the amide nitrogen.

Properties

IUPAC Name

5-[(3,5-dimethylphenoxy)methyl]-N-(2-fluorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO3/c1-13-9-14(2)11-16(10-13)24-12-15-7-8-19(25-15)20(23)22-18-6-4-3-5-17(18)21/h3-11H,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKDJEKJHDDQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=CC=C(O2)C(=O)NC3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its substituent combination. Below is a comparative analysis with key analogs:

Compound Name Key Substituents Biological Activity/Notes Synthetic Approach
5-((3,5-Dimethylphenoxy)methyl)-N-(2-fluorophenyl)furan-2-carboxamide (Target) 3,5-Dimethylphenoxymethyl (furan-5), 2-fluorophenyl (amide-N) Hypothesized ion channel modulation based on scaffold similarity to Nav1.8 blockers . Not detailed in evidence; likely involves amide coupling or palladium catalysis .
5-(4-Chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide (BD306068) 4-Chlorophenyl (furan-5), 3,5-dimethoxyphenyl (amide-N) Nav1.8 sodium channel blocker (IC50 = 62 nM) . Column chromatography purification (hexane/ethyl acetate) .
N-(3,5-dimethylphenyl)-5-[(4-methoxyphenoxy)methyl]furan-2-carboxamide 4-Methoxyphenoxymethyl (furan-5), 3,5-dimethylphenyl (amide-N) No explicit activity reported; structural similarity suggests comparable applications . Likely analogous to BD306068 synthesis .
(E)-N-(2-(3,5-dimethoxystyryl)phenyl)furan-2-carboxamide (6k) Styryl group with 3,5-dimethoxy substituents Potential kinase inhibitor (synthesis-focused; activity not specified) . Palladium(II) acetate-catalyzed coupling .
3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide Difluorophenyl-hydroxyacetyl, pyrazine core Anticancer or metabolic disease applications (chiral separation achieved) . HATU-mediated amide coupling, chiral chromatography .
Substituent Impact Analysis:
  • Amide-N Aryl Groups : The 2-fluorophenyl group introduces electron-withdrawing effects, possibly improving metabolic stability relative to 3,5-dimethoxyphenyl or 3,5-dimethylphenyl substituents .
  • Core Heterocycles : Furan-based analogs (target, BD306068) prioritize compactness and rigidity, whereas pyrazine derivatives () offer hydrogen-bonding versatility .

Physicochemical Properties

Property Target Compound BD306068 Pyrazine Derivative ()
Molecular Formula C₂₀H₁₈FNO₃ C₁₉H₁₆ClNO₄ C₂₀H₁₇F₂N₅O₃
Molecular Weight 339.36 g/mol 357.79 g/mol 427.38 g/mol
Purity Not reported 98% >98% (chiral separation)
Key Functional Groups Furan, 2-fluorophenyl, 3,5-dimethylphenoxymethyl Furan, 4-chlorophenyl, 3,5-dimethoxyphenyl Pyrazine, difluorophenyl, hydroxy-acetyl

Q & A

Q. Critical Variables :

  • Solvent polarity : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic attack but may degrade thermally sensitive intermediates.
  • Catalysts : DMAP (4-dimethylaminopyridine) accelerates amide bond formation but may complicate purification .

Basic Research Question

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign signals for the furan ring (δ 6.3–7.5 ppm), fluorophenyl group (δ 7.1–7.8 ppm), and methylphenoxy protons (δ 2.2–2.4 ppm). Coupling constants (e.g., J = 3.5 Hz for furan protons) confirm substitution patterns .
  • X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 9.71° between furan and phenyl rings in analogs), critical for understanding steric effects .
  • IR Spectroscopy : Confirms amide C=O stretching (~1650 cm⁻¹) and N-H bending (~3300 cm⁻¹) .

Advanced Tip : Use DFT calculations to validate crystallographic data and predict electronic properties (e.g., HOMO-LUMO gaps) .

How can computational methods predict the bioactivity and binding mechanisms of this compound?

Advanced Research Question

  • Molecular Docking : Models interactions with targets like cyclooxygenase-2 (COX-2) or kinases. Analogs with fluorophenyl groups show high affinity for hydrophobic pockets (docking scores: −9.2 to −11.3 kcal/mol) .
  • MD Simulations : Assess stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns indicates robust binding) .
  • QSAR Models : Correlate substituent electronegativity (e.g., fluorine) with antimicrobial IC₅₀ values (R² > 0.85 in analogs) .

Advanced Research Question

  • Lipophilicity (LogP) : The (3,5-dimethylphenoxy)methyl group increases LogP (~3.5), enhancing membrane permeability but risking hepatotoxicity. Fluorophenyl groups improve metabolic stability by resisting CYP450 oxidation .
  • Solubility : Introduction of polar groups (e.g., sulfonamides) on the furan ring improves aqueous solubility but may reduce bioavailability .
  • Metabolic Pathways : In silico predictions (e.g., StarDrop) identify vulnerable sites (e.g., furan ring oxidation) for targeted deuteration .

Advanced Research Question

  • Steric Effects : Bulky 3,5-dimethylphenoxy groups reduce binding to shallow active sites (e.g., serine proteases) but enhance selectivity for deep pockets (e.g., kinases) .
  • Electronic Effects : Electron-withdrawing fluorine atoms increase electrophilicity, improving interactions with nucleophilic residues (e.g., lysine) in target proteins .

Q. Methodology :

  • Comparative Crystallography : Overlay structures of analogs to map substituent tolerability .
  • Free-Wilson Analysis : Quantify contributions of substituents to bioactivity (e.g., 2-fluorophenyl adds +0.8 log units to potency) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-((3,5-Dimethylphenoxy)methyl)-N-(2-fluorophenyl)furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-((3,5-Dimethylphenoxy)methyl)-N-(2-fluorophenyl)furan-2-carboxamide

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